

A Comparative Guide to DNA31 and Other Prominent DNA Repair Inhibitors

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Compound of Interest

Compound Name: DNA31

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The targeting of DNA damage response (DDR) pathways has emerged as a pivotal strategy in oncology. By inhibiting key proteins involved in DNA repair, cancer cells can be selectively sensitized to chemotherapy and radiation, or even killed through synthetic lethality. This guide provides a comparative analysis of **DNA31**, a potent PARP inhibitor, with two other major classes of DNA repair inhibitors: Topoisomerase inhibitors and ATR inhibitors. We present key performance data, detailed experimental protocols for inhibitor characterization, and visual representations of the targeted signaling pathways and experimental workflows.

Inhibitor Performance: A Quantitative Comparison

The following table summarizes the in vitro potency and clinical efficacy of representative inhibitors from each class. **DNA31** is represented by the well-characterized PARP inhibitor, Olaparib. The Topoisomerase inhibitor, Topotecan, and the ATR inhibitor, Berzosertib, are used for comparison.

| Inhibitor Class | Representative Compound | Target(s) | IC50 Values | Key Clinical Trial Results |
|---------------------------|-------------------------|-----------------|---|---|
| PARP Inhibitor | DNA31 (Olaparib) | PARP1, PARP2 | PARP1: 5 nM, PARP2: 1 nM (cell-free assays) [1]; 4.2-19.8 µM in various breast cancer cell lines (MTT assay)[2] | Ovarian Cancer (SOLO2 trial): In patients with BRCA-mutated relapsed ovarian cancer, maintenance with Olaparib resulted in a median overall survival of 51.7 months compared to 38.8 months with placebo.[3] At 5 years, 42% of patients in the olaparib group were alive versus 33% in the placebo group.[3] |
| Topoisomerase I Inhibitor | Topotecan | Topoisomerase I | 13 nM (MCF-7 Luc cells), 2 nM (DU-145 Luc cells) (cell-free assays)[4]; 2.73 µM (U251 cells), 2.95 µM (U87 cells) (24h incubation)[5] | Small Cell Lung Cancer: In a phase II study for recurrent SCLC, Topotecan showed an overall response rate of 37.8% in patients sensitive to prior chemotherapy and 6.4% in refractory |

patients.[6][7]
The median survival was 6.9 months for sensitive patients and 4.7 months for refractory patients.[6]

Advanced Solid Tumors (Phase I): As a monotherapy, Berzosertib showed a complete response in 1 of 17 evaluable patients (6%) and stable disease in 5 patients (29%). [10] In combination with carboplatin, 1 of 21 evaluable patients (5%) had a partial response and 15 (71%) had stable disease.[10]

ATR Inhibitor

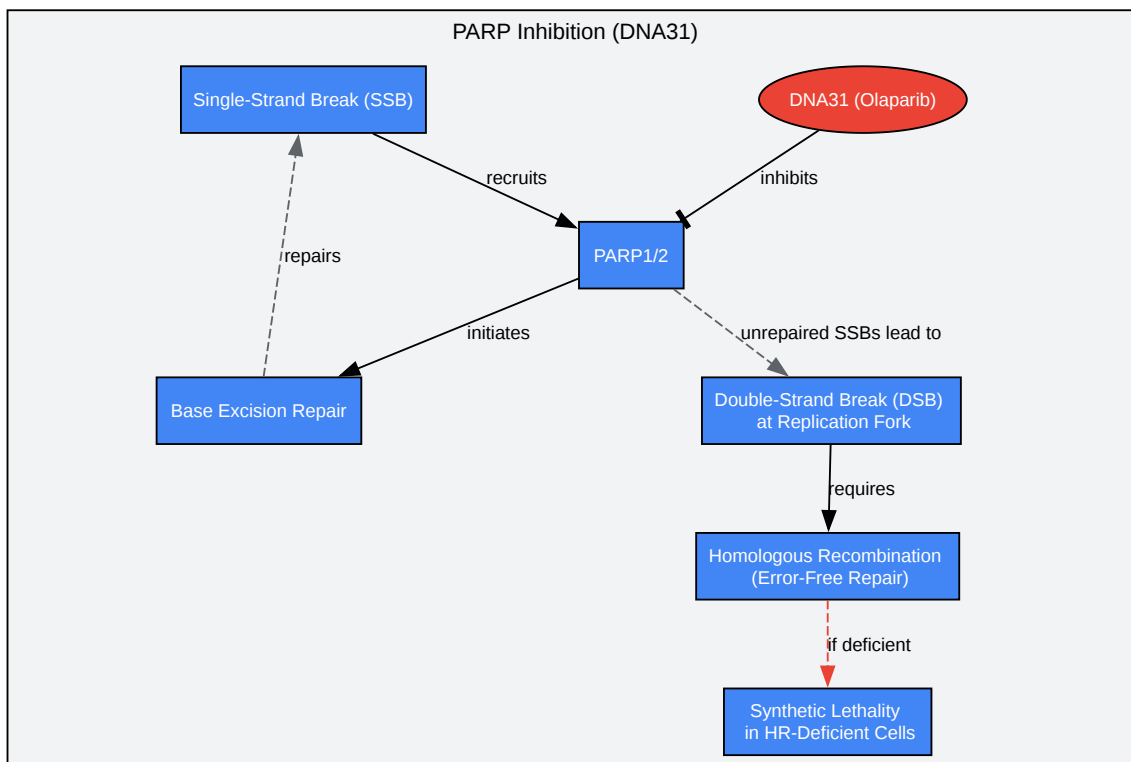
Berzosertib
(M6620, VX-970)

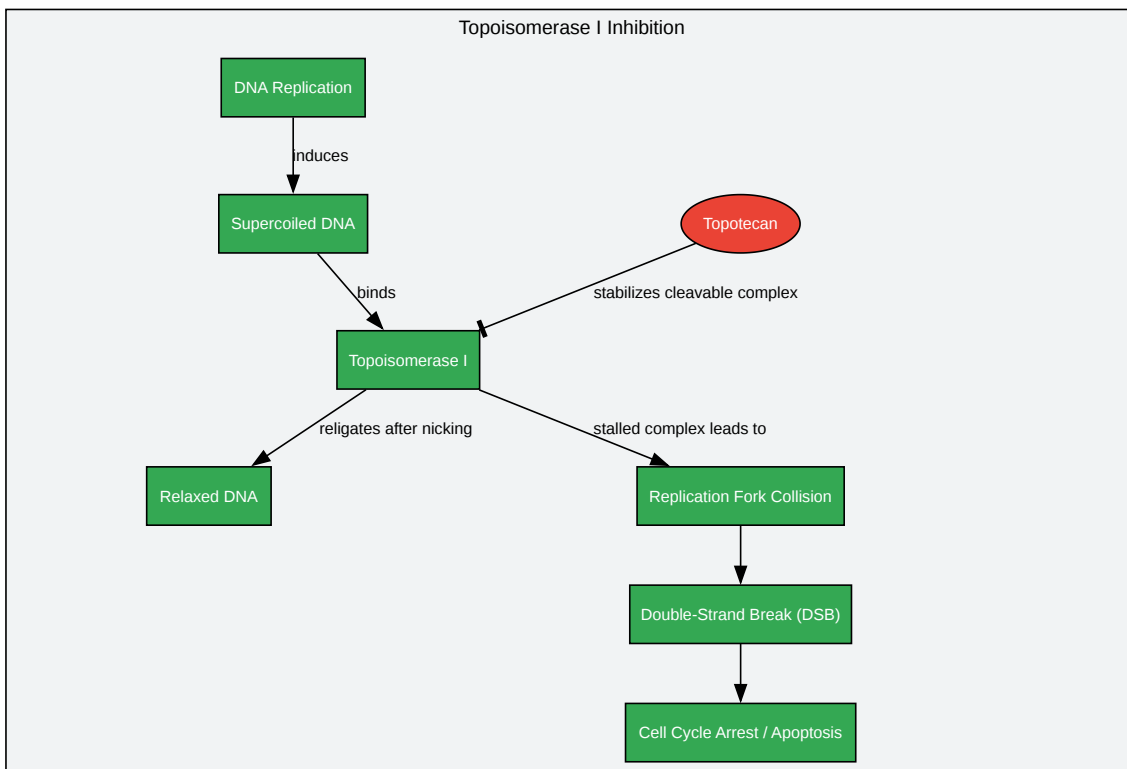
ATR kinase

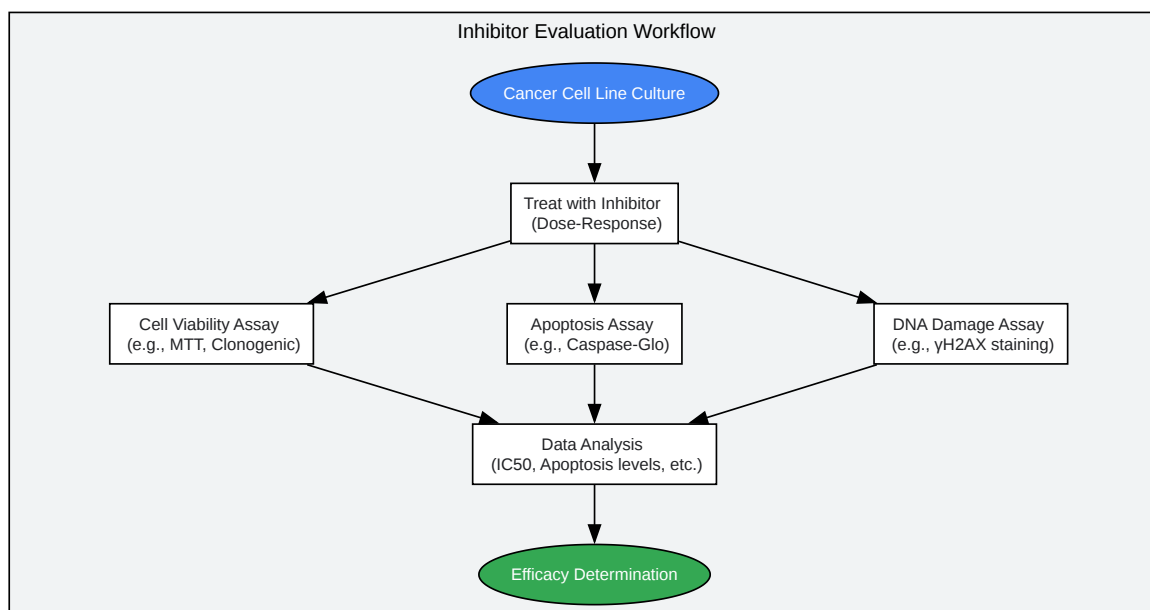
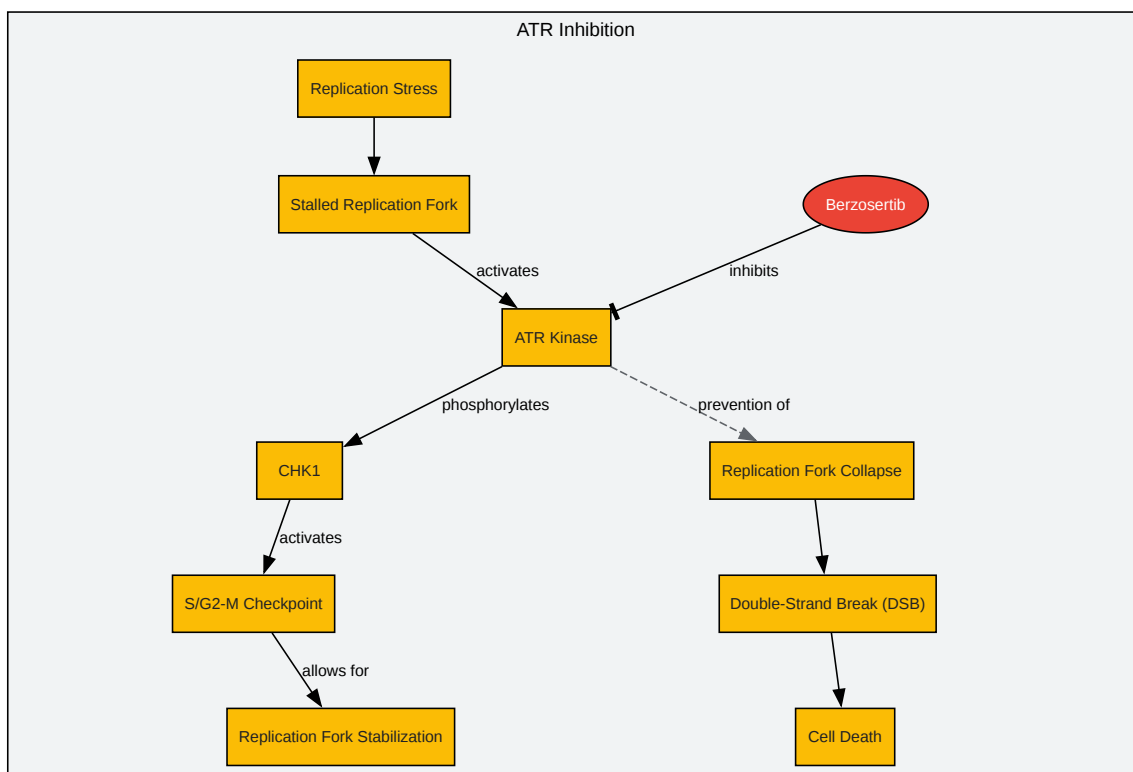
19 nM (cell-free assay)[8]; 0.285 μ M (Cal-27 cells), 0.252 μ M (FaDu cells) (72h cell viability assay)[9]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the targeted pathways for each inhibitor class, highlighting their distinct roles in the DNA damage response.







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